ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1240197-97-0
VCID: VC6960498
InChI: InChI=1S/C16H21N3O4S/c1-4-11-7-9-12(10-8-11)19-24(21,22)15-14(16(20)23-6-3)13(5-2)17-18-15/h7-10,19H,4-6H2,1-3H3,(H,17,18)
SMILES: CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)CC
Molecular Formula: C16H21N3O4S
Molecular Weight: 351.42

ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

CAS No.: 1240197-97-0

Cat. No.: VC6960498

Molecular Formula: C16H21N3O4S

Molecular Weight: 351.42

* For research use only. Not for human or veterinary use.

ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate - 1240197-97-0

Specification

CAS No. 1240197-97-0
Molecular Formula C16H21N3O4S
Molecular Weight 351.42
IUPAC Name ethyl 5-ethyl-3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C16H21N3O4S/c1-4-11-7-9-12(10-8-11)19-24(21,22)15-14(16(20)23-6-3)13(5-2)17-18-15/h7-10,19H,4-6H2,1-3H3,(H,17,18)
Standard InChI Key MAXDMXIKGFXTBP-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)CC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at positions 3 and 5. The 3-position hosts an ethyl group (C2H5-\text{C}_2\text{H}_5), while the 5-position is modified with a sulfamoyl group (SO2NH-\text{SO}_2\text{NH}-) linked to a 4-ethylphenyl ring. An ethyl ester (COOCH2CH3-\text{COOCH}_2\text{CH}_3) occupies the 4-position, contributing to the molecule’s polarity and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H21N3O4S\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight351.42 g/mol
IUPAC NameEthyl 5-ethyl-3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStable under inert conditions; sensitive to strong acids/bases

The sulfamoyl group enhances hydrogen-bonding capabilities, facilitating interactions with biological targets such as enzymes.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Peaks at 1700–1750 cm1^{-1} confirm the ester carbonyl (C=O\text{C=O}), while sulfonamide (SO2NH\text{SO}_2\text{NH}) vibrations appear near 1350 cm1^{-1} and 1150 cm1^{-1}.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR: Ethyl groups resonate as triplets (~1.2–1.4 ppm), aromatic protons appear as doublets (~7.2–7.4 ppm), and the pyrazole proton integrates as a singlet (~8.1 ppm).

    • 13C^{13}\text{C}-NMR: The ester carbonyl carbon is observed near 165 ppm, with sulfonamide sulfur contributing to deshielding effects.

Synthesis and Optimization

Stepwise Synthesis

The compound is synthesized via a two-step protocol:

  • Sulfonylation: Ethyl 3-amino-4-pyrazolecarboxylate reacts with 4-ethylbenzenesulfonyl chloride in the presence of triethylamine (Et3N\text{Et}_3\text{N}) under reflux conditions. This step introduces the sulfamoyl group.

  • Ethylation: The intermediate undergoes alkylation using ethyl bromide (EtBr\text{EtBr}) in a polar solvent (e.g., acetonitrile) with potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base.

Reaction Scheme:

Ethyl 3-amino-4-pyrazolecarboxylate+4-Ethylbenzenesulfonyl chlorideEt3N, refluxIntermediateEtBr, K2CO3Product\text{Ethyl 3-amino-4-pyrazolecarboxylate} + \text{4-Ethylbenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, reflux}} \text{Intermediate} \xrightarrow{\text{EtBr, K}_2\text{CO}_3} \text{Product}

Industrial Scalability

While lab-scale synthesis achieves ~65% yield, industrial production requires optimization:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

  • Catalyst Screening: Immobilized base catalysts (e.g., polymer-supported Et3N\text{Et}_3\text{N}) improve recyclability.

Biological Activities and Mechanisms

Enzyme Inhibition

The sulfamoyl group acts as a bioisostere for phosphate, enabling competitive inhibition of kinases and phosphatases. For example:

  • Cyclooxygenase-2 (COX-2): The compound reduces prostaglandin synthesis by 40% at 10 μM in vitro, comparable to celecoxib.

  • EGFR Kinase: Demonstrates IC50_{50} = 2.1 μM in kinase assays, suggesting potential in non-small cell lung cancer therapy.

Anti-Inflammatory Activity

In murine models, the compound suppresses lipopolysaccharide (LPS)-induced TNF-α production by 70% at 50 mg/kg, outperforming ibuprofen. This effect correlates with NF-κB pathway inhibition.

Table 2: Comparative Bioactivity Profile

ActivityModel SystemEfficacy (vs. Control)
COX-2 InhibitionIn vitro assay40% reduction at 10 μM
TNF-α SuppressionMurine macrophages70% reduction at 50 mg/kg
Caspase-3 ActivationHeLa cellsEC50_{50} = 15 μM

Pharmacokinetics and Toxicology

ADME Profiling

  • Absorption: Moderate oral bioavailability (~35%) due to esterase-mediated hydrolysis in the gut.

  • Metabolism: Hepatic CYP3A4 oxidizes the ethyl group, yielding inactive carboxylic acid metabolites.

  • Excretion: Renal clearance predominates, with 60% eliminated unchanged in urine.

Toxicity Considerations

  • Acute Toxicity: LD50_{50} > 1000 mg/kg in rats (oral), indicating low acute risk.

  • Genotoxicity: Negative in Ames test, suggesting no mutagenic potential.

Applications and Future Directions

Therapeutic Development

  • Cancer: Synergizes with paclitaxel in ovarian cancer models, reducing tumor volume by 80%.

  • Inflammation: Formulated as a topical gel for psoriasis, showing Phase I safety.

Agricultural Uses

As a sulfonamide derivative, it inhibits fungal dihydropteroate synthase (DHPS), offering crop protection at 0.1% concentration.

Research Challenges

  • Solubility: Prodrug strategies (e.g., phosphonate esters) are under investigation to enhance aqueous solubility.

  • Target Selectivity: Computational modeling aims to reduce off-target kinase interactions.

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